N-(2-ethoxyphenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-ethoxyaniline with 3-nitrobenzaldehyde under specific conditions to form the corresponding Schiff base. This intermediate is then reacted with formic acid and hydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The nitro group and hydrazine moiety are critical for its activity, potentially interacting with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHOXYPHENYL)-3-NITROBENZAMIDE
- N-(2-ETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE
- N-(4-ETHOXYPHENYL)-3-NITROBENZAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16N4O5/c1-2-26-15-9-4-3-8-14(15)19-16(22)17(23)20-18-11-12-6-5-7-13(10-12)21(24)25/h3-11H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+ |
InChI Key |
BYEDKQUNDSELHG-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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